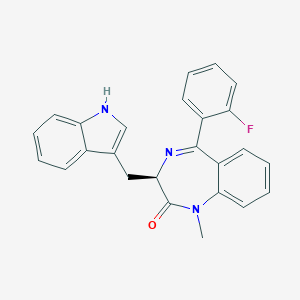
R-L3
描述
R-L3,也称为(3R)-5-(2-氟苯基)-3-(1H-吲哚-3-基甲基)-1-甲基-3H-1,4-苯并二氮杂卓-2-酮,是一种合成有机化合物。它是一种配体,可与金属中心结合以生成配位配合物。 该化合物以其调节金属电子性质和影响金属配位球体空间环境的能力而闻名 .
科学研究应用
R-L3具有广泛的科学研究应用,包括:
化学: this compound用作配位化学中的配体,以研究金属-配体相互作用和催化作用。
生物学: 它用于生物学研究,以研究其对离子通道和细胞过程的影响。
医学: this compound具有潜在的治疗应用,特别是在通过调节钾通道治疗心脏病方面。
作用机制
R-L3通过与钾通道(特别是Kv7.1/KCNE1通道)结合并调节其活性来发挥作用。这种结合导致电流幅度增加和通道激活速度略微减慢。 该化合物缩短动作电位持续时间并抑制心室肌细胞的早期后除极,使其成为治疗心脏病的潜在治疗剂 .
类似化合物:
L-364,373: 另一种对Kv7.1/KCNE1通道具有类似作用的活化剂,对心肌细胞的作用相似。
吡硫化锌: 激活同聚体KCNQ1通道。
4,4'-二异硫氰酸基二苯乙烯-2,2'-二磺酸: 激活KCNQ1+KCNE1复合物。
独特性: this compound在与Kv7.1/KCNE1通道的特定结合和激活方面是独特的,这使其在调节心脏动作电位方面特别有效。 它选择性地增强这些通道的完全激活开放状态的能力使其区别于其他类似化合物 .
生化分析
Biochemical Properties
R-L3 is known to be an activator of Kv7.1 (KCNQ1)/mink channels . It interacts with these channels, activating the cardiac Iks current that decreases action potential duration (APD) in cardiac myocytes .
Cellular Effects
In cellular processes, this compound influences cell function by activating the slow delayed rectifier potassium current (Iks), which shortens the action potential duration in guinea pig cardiac myocytes . This modulation of cellular electrical activity can have significant effects on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with Kv7.1 (KCNQ1)/mink channels . By activating these channels, it influences the flow of potassium ions across the cell membrane, thereby affecting the electrical activity of the cell.
Temporal Effects in Laboratory Settings
Current knowledge indicates that this compound has a stable effect on the activation of Kv7.1 (KCNQ1)/mink channels .
准备方法
合成路线和反应条件: R-L3可以通过多步有机合成过程合成。合成包括在碱存在下,将2-氟苯甲酰氯与1H-吲哚-3-甲醇反应生成中间体。 然后,该中间体与甲胺反应生成最终产物this compound .
工业生产方法: this compound的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程通常包括使用高纯度试剂、控制反应温度以及有效的纯化技术,例如重结晶和色谱法 .
化学反应分析
反应类型: R-L3会发生各种化学反应,包括:
氧化: this compound可以被氧化以形成相应的氧化物。
还原: this compound的还原会导致还原衍生物的形成。
取代: this compound可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 取代反应通常涉及在受控条件下使用卤素和亲核试剂等试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound的氧化可以产生氧化物,而还原可以产生还原衍生物 .
相似化合物的比较
L-364,373: Another activator of Kv7.1/KCNE1 channels with similar effects on cardiac myocytes.
Zinc pyrithione: Activates homomeric KCNQ1 channels.
4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid: Activates KCNQ1 + KCNE1 complex.
Uniqueness: R-L3 is unique in its specific binding and activation of Kv7.1/KCNE1 channels, which makes it particularly effective in modulating cardiac action potentials. Its ability to selectively enhance the fully activated open state of these channels distinguishes it from other similar compounds .
属性
IUPAC Name |
(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBANSGENFERAT-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349652 | |
| Record name | R-L3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103342-82-1 | |
| Record name | L 364373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-L3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: R-L3 primarily targets Kv7.1 potassium channels, also known as KCNQ1 channels. [, , , ] These channels play a crucial role in regulating cardiac action potential duration by contributing to the slow delayed rectifier potassium current (IKs). [, , ]
A: this compound binds to a specific site within the Kv7.1 channel pore domain, distinct from the binding site of the channel's natural ligand. [, ] This binding enhances channel function by promoting channel opening and slowing deactivation. [, ] Recent research suggests that this compound might exert its effects through two independent mechanisms: allosteric modulation of the pore domain and electro-mechanical uncoupling of the voltage sensor. []
A: this compound binding to Kv7.1 channels leads to increased potassium current (IKs) through these channels. [, , ] This increased IKs current contributes to a shortening of the cardiac action potential duration. [, , ]
ANone: this compound ((3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one) has a molecular formula of C25H20FN3O and a molecular weight of 401.44 g/mol.
ANone: While the provided abstracts don't delve into detailed spectroscopic data, standard characterization techniques like NMR (1H, 13C), IR, and mass spectrometry would have been employed to confirm its structure.
A: Yes, computational modeling and simulations have played a role in understanding the interaction of this compound with Kv7.1 channels. [, ] For instance, studies have used in silico modeling to propose a mechanism for this compound induced changes in channel gating. [] Furthermore, investigations into the binding site of this compound within the Kv7.1 channel have utilized computational approaches. []
A: Research indicates that the stereochemistry of this compound plays a crucial role in its activity. The R-enantiomer (this compound) activates IKs, while the S-enantiomer (S-L3) exhibits blocking effects. [, ] This highlights the significance of stereospecific interactions with the target channel.
A: Yes, studies employing scanning mutagenesis have identified specific amino acid residues within the Kv7.1 channel's pore domain, particularly in the S5 and S6 transmembrane segments, that are essential for this compound binding and functional effects. [] Mutations at these sites can significantly alter the compound's potency and efficacy. []
A: this compound emerged as a crucial tool compound in the study of Kv7.1 channels and their role in cardiac electrophysiology. [] Its discovery enabled researchers to explore the therapeutic potential of modulating these channels for treating cardiac arrhythmias, particularly long QT syndrome. [, , ] The use of this compound has significantly contributed to our understanding of the structure-function relationship of Kv7.1 channels. [, ]
A: this compound has bridged research across disciplines like pharmacology, electrophysiology, and molecular biology. [, , ] Its application extends beyond cardiology, with studies investigating its effects on other organ systems, such as the pulmonary vasculature and urinary bladder. [, , ] This highlights the versatility of this compound as a research tool to probe the physiological and pathological roles of Kv7.1 channels in various tissues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


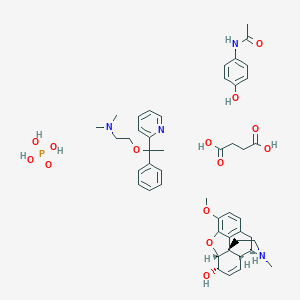
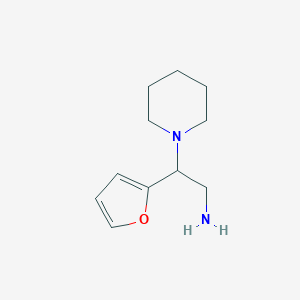
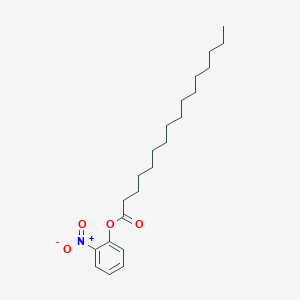
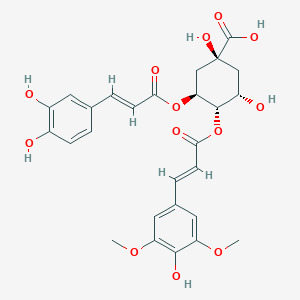








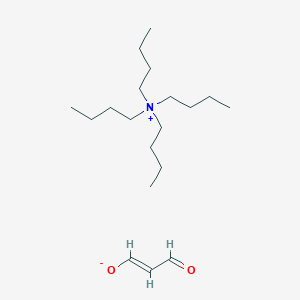
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)
